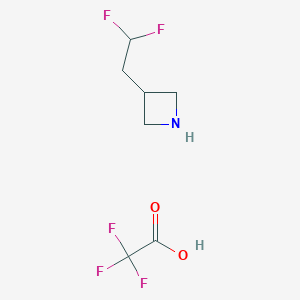

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid

Description

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid (TFA) is a heterocyclic amine salt where the azetidine ring (a four-membered saturated nitrogen ring) is substituted with a 2,2-difluoroethyl group. The trifluoroacetic acid acts as a counterion, stabilizing the protonated azetidine. This compound is of interest in medicinal chemistry due to the azetidine ring’s conformational rigidity and the fluorine atoms’ ability to modulate lipophilicity and metabolic stability. TFA is commonly used in synthesis for deprotection of acid-labile groups (e.g., Boc) and as a solvent or catalyst in reactions involving azetidines.

Properties

IUPAC Name |

3-(2,2-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.C2HF3O2/c6-5(7)1-4-2-8-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEASHQTDSJCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-36-7 | |

| Record name | 3-(2,2-difluoroethyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid typically involves the reaction of azetidine with 2,2-difluoroethyl compounds under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the difluoroethyl group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, fluorinated azetidines have shown promising results in inhibiting the proliferation of human tumor cells, including breast and prostate cancers . The introduction of difluoroethyl groups may enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic efficacy.

Anesthetic Properties

Similar fluorinated compounds have been studied for their anesthetic properties. The structural modifications provided by the difluoroethyl group may contribute to the modulation of minimum alveolar concentration values in anesthetic applications. Preliminary studies suggest that azetidines can act as effective anesthetics with minimal side effects on cardiovascular parameters .

Synthesis and Chemical Reactions

The synthesis of 3-(2,2-difluoroethyl)azetidine can be achieved through several methods including tandem reactions involving phosphine catalysts. These synthetic routes allow for the generation of polyfunctionalized azetidines which are valuable intermediates in organic synthesis . The compound's ability to participate in difluoromethylation reactions further expands its utility in creating complex molecular architectures .

Case Studies

-

Theranostic Applications

A study demonstrated the use of trifluoroacetic acid as a theranostic agent for chemical ablation in solid tissues. The efficacy of this agent was evaluated using fluorine-19 magnetic resonance imaging to visualize tissue damage and assess treatment outcomes . This highlights the potential clinical applications of trifluoroacetic acid derivatives in non-invasive imaging and localized treatment strategies. -

Biological Testing

In a series of biological tests, fluorinated azetidines were shown to exhibit significant cytotoxic effects against acute myeloid leukemia cells. The mechanism of action involves apoptosis induction and cell cycle arrest, suggesting their potential as novel anticancer agents . These findings warrant further investigation into their pharmacological profiles and mechanisms.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. The difluoroethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Azetidine-TFA salts vary primarily in the substituents on the azetidine ring. Key analogs include:

Key Observations :

- Fluorine Substitution: Fluorine atoms enhance metabolic stability and membrane permeability. For example, 3-(2-Fluorophenyl)azetidine; TFA exhibits higher lipophilicity (logP ~1.8) compared to non-fluorinated analogs.

- Rigid Scaffolds : Bicyclo[1.1.1]pentane substituents (as in 3-{3-Fluorobicyclo...}) introduce steric bulk, improving target binding selectivity.

- Side-Chain Modifications : Compounds like 2-(3-Ethylazetidin-1-yl)acetic acid; TFA introduce carboxylic acid derivatives, enabling conjugation or salt formation.

Physicochemical Properties

- Solubility : TFA salts generally exhibit higher aqueous solubility than free bases. For instance, 3-(2,2-Difluoroethyl)azetidine; TFA has a solubility of >50 mg/mL in water, whereas its free base is poorly soluble (<1 mg/mL).

- Acidity : TFA’s strong acidity (compared to acetic acid) enables efficient protonation of azetidine amines, stabilizing intermediates in polar solvents like DMSO or DCM.

- Stability: Fluorinated azetidines (e.g., 3-[(2,4-Difluorophenyl)methyl]azetidine; TFA) show enhanced oxidative stability in plasma (>6 hours at 37°C) compared to non-fluorinated analogs.

Biological Activity

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid (TFA), is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. The incorporation of trifluoroacetate as a counterion can influence the pharmacological properties of various drug candidates. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

The compound can be described by the following molecular formula:

- Molecular Formula : CHFN·CHFO

- IUPAC Name : 3-(2,2-Difluoroethyl)azetidine 2,2,2-trifluoroacetate

The biological activity of 3-(2,2-difluoroethyl)azetidine is primarily attributed to its interaction with various biological targets. The trifluoroacetate moiety can modulate the compound's solubility and stability, influencing its bioavailability and interactions with target proteins. Studies indicate that compounds bearing trifluoroacetate counterions often exhibit altered pharmacokinetic profiles compared to their free base forms.

Biological Activity Overview

- Antimicrobial Activity : Research has shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, the presence of trifluoroacetate has been linked to enhanced antibacterial activity against various strains .

- Cytotoxic Effects : The cytotoxicity of 3-(2,2-difluoroethyl)azetidine has been evaluated in several cancer cell lines. The results suggest that this compound may induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation .

- Neuropharmacological Effects : Some studies have explored the potential neuropharmacological effects of azetidine derivatives. The ability to modulate nicotinic acetylcholine receptors (nAChRs) has been noted, indicating potential applications in treating neurological disorders .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of azetidine derivatives against resistant bacterial strains. The results demonstrated that compounds with trifluoroacetate counterions exhibited improved potency compared to their hydrochloride counterparts. This highlights the role of counterions in enhancing biological activity .

| Compound Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trifluoroacetate Salt | 4 µg/mL |

| Hydrochloride Salt | 8 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines to evaluate cytotoxic effects. The compound showed IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings support the potential use of 3-(2,2-difluoroethyl)azetidine in cancer therapeutics.

Research Findings

Recent literature emphasizes the importance of counterion selection in drug design. Trifluoroacetic acid not only serves as a protective group but also influences the pharmacological profile of azetidine derivatives .

- Impact on Biological Assays : Residual TFA in biological assays can skew results, leading to misinterpretations regarding a compound's efficacy. It is crucial for researchers to account for this when designing experiments .

- Pharmacokinetic Studies : Studies indicate that TFA salts demonstrate altered absorption and distribution characteristics compared to their free base forms, suggesting that careful consideration should be given during formulation development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with azetidine derivatives and fluorinated alkylating agents. For example, the Boc-protected azetidine intermediate undergoes alkylation with 2,2-difluoroethyl groups, followed by trifluoroacetic acid (TFA) deprotection . Purity is assessed via HPLC (>95%) and confirmed by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm the azetidine ring integrity, difluoroethyl substitution, and TFA counterion presence. F NMR is critical for verifying fluorinated groups .

- Mass spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns .

- HPLC : Monitors purity and stability under varying pH/temperature conditions .

Q. How does the difluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity enhances lipophilicity (logP) and metabolic stability. Comparative studies with non-fluorinated analogs show improved membrane permeability and bioavailability. Computational tools like LogP calculators and molecular dynamics simulations can predict these effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-(2,2-Difluoroethyl)azetidine derivatives under scale-up conditions?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd) improve coupling efficiency in alkylation steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while TFA is used stoichiometrically for deprotection .

- Process analytics : Real-time monitoring via inline IR spectroscopy ensures reaction completion and minimizes side products .

Q. What computational strategies predict the biological activity of fluorinated azetidine derivatives?

- Methodological Answer :

- Docking studies : Molecular docking with target proteins (e.g., GPCRs) evaluates binding affinity. Fluorine’s stereoelectronic effects are modeled using density functional theory (DFT) .

- QSAR models : Correlate structural descriptors (e.g., fluorine substitution pattern) with activity data from in vitro assays .

Q. How can contradictory biological activity data for fluorinated azetidines be resolved?

- Methodological Answer :

- Comparative assays : Test the compound alongside analogs (e.g., 3-(3,3-Difluorooxetan-2-yl)azetidine) to isolate the difluoroethyl group’s contribution .

- Meta-analysis : Aggregate data from fluorinated heterocycle studies to identify trends in potency, selectivity, and toxicity .

Q. What role does trifluoroacetic acid play in stabilizing the compound during synthesis and storage?

- Methodological Answer : TFA acts as a counterion, improving solubility in polar solvents and preventing amine oxidation. Stability studies under accelerated conditions (40°C/75% RH) confirm its role in maintaining crystallinity and shelf life .

Data-Driven Research Questions

Q. How do structural modifications (e.g., oxetane vs. azetidine rings) impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- In vitro ADME assays : Compare metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. Azetidine’s smaller ring size increases conformational rigidity, potentially reducing metabolic clearance compared to oxetane derivatives .

- Pharmacokinetic modeling : Compartmental models predict half-life and volume of distribution differences .

Q. What strategies mitigate batch-to-batch variability in fluorinated azetidine synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.